molecular formula C18H14F3N5O B2535330 [1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 860648-94-8

[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone

Cat. No. B2535330
CAS RN: 860648-94-8
M. Wt: 373.339
InChI Key: BHQZQOGPMQYGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

Compounds with structures related to cyclopenta[d]pyrimidin and triazolyl groups have been studied for their roles as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These isoforms are crucial for the metabolism of many drugs, and inhibitors can help predict drug-drug interactions (Khojasteh et al., 2011).

Heterocyclic Compounds Synthesis

Heterocyclic compounds, such as oxazines and benzoxazines, have been synthesized through processes that might be similar to those involving the compound of interest. These processes involve dehydration and cyclization, highlighting the versatility and reactivity of these chemical frameworks in synthesizing complex molecules (Sainsbury, 1991).

Antibacterial Activity

Triazole-containing hybrids, which are structurally related to the triazolyl component of the compound, have shown promising antibacterial activity against Staphylococcus aureus. These compounds are notable for their dual or multiple mechanisms of action, suggesting potential therapeutic applications (Li & Zhang, 2021).

Novel Triazole Derivatives

Research into novel triazole derivatives, including 1H-1,2,3-triazole and related families, has demonstrated a broad range of biological activities. These studies underscore the significance of triazole structures in developing new medications with anti-inflammatory, antimicrobial, and antiviral properties (Ferreira et al., 2013).

properties

IUPAC Name

[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazol-4-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O/c1-10-13-6-3-7-14(13)23-17(22-10)26-9-15(24-25-26)16(27)11-4-2-5-12(8-11)18(19,20)21/h2,4-5,8-9H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQZQOGPMQYGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.